5-(Furan-3-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
5-(furan-3-yl)pyrimidine |
InChI |
InChI=1S/C8H6N2O/c1-2-11-5-7(1)8-3-9-6-10-4-8/h1-6H |
InChI Key |
ZSSGSLKYCKZXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=CN=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Profile of 5-(Furan-3-yl)pyrimidine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(Furan-3-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure
Chemical Formula: C₈H₆N₂O Molecular Weight: 146.15 g/mol Structure:
Spectroscopic Data
The spectroscopic data for this compound is summarized in the following tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.12 | s | - | 1H | H2 (Pyrimidine) |
| 8.85 | s | - | 2H | H4, H6 (Pyrimidine) |
| 7.84 | dd | 1.5, 0.9 | 1H | H2' (Furan) |
| 7.57 | t | 1.7 | 1H | H5' (Furan) |
| 6.73 | dd | 1.9, 0.9 | 1H | H4' (Furan) |
| Solvent: CDCl₃, Frequency: 400 MHz[1] |
The ¹³C NMR spectrum identifies the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 157.2 | C4, C6 (Pyrimidine) |
| 153.7 | C2 (Pyrimidine) |
| 144.7 | C5' (Furan) |
| 139.5 | C2' (Furan) |
| 126.7 | C5 (Pyrimidine) |
| 120.0 | C3' (Furan) |
| 108.1 | C4' (Furan) |
| Solvent: CDCl₃, Frequency: 125 MHz[1] |
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3136, 3112 | Medium | C-H stretching (aromatic) |
| 3041 | Medium | C-H stretching (aromatic) |
| 1607, 1575, 1549, 1513 | Strong | C=C and C=N stretching (aromatic rings) |
| 1438, 1414 | Medium | C-H in-plane bending |
| 1187, 1159, 1091, 1061 | Strong | C-O-C stretching (furan) |
| 871, 790, 732 | Strong | C-H out-of-plane bending |
| Sample state: Film[1] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 147.0553 | 147.0547 |
| Ionization method: ESI (Electrospray Ionization)[1] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 125 MHz for carbon, respectively.[1] Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in structural elucidation.
IR Spectroscopy
Sample Preparation: A small amount of the solid this compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for ESI.
Data Acquisition: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap).[1] The instrument is calibrated prior to analysis to ensure high mass accuracy.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Initial Biological Screening of 5-(Furan-3-yl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-(Furan-3-yl)pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry. While direct biological screening data for the parent compound is not extensively available in the public domain, the landscape of its derivatives suggests a promising starting point for drug discovery, particularly in the realm of oncology. Pyrimidine and furan moieties are prevalent in a vast array of biologically active compounds, and their combination in this compound presents a unique chemical space for exploration.[1]
Numerous derivatives of this core structure have been synthesized and evaluated, demonstrating potent activities as inhibitors of key signaling pathways implicated in cancer progression, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.[2][3][4] This guide outlines a proposed initial biological screening cascade for this compound, drawing upon the established activities of its analogs. It provides detailed experimental protocols for foundational assays and visualizes key workflows and signaling pathways to inform a rational drug discovery approach.
Proposed Initial Biological Screening Workflow
A logical first step in characterizing the biological activity of this compound is to assess its general cytotoxicity against a panel of human cancer cell lines. This provides a broad understanding of its anti-proliferative potential and helps in selecting relevant models for further mechanistic studies. A positive hit in a cytotoxicity screen would typically be followed by more specific assays to identify the molecular target and mechanism of action.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Furan-Containing Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-containing pyrimidines represent a promising class of heterocyclic compounds with a diverse range of biological activities, attracting significant attention in the field of medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to potent anticancer, antimicrobial, and anti-inflammatory effects. This in-depth technical guide elucidates the core mechanisms of action of these compounds, with a particular focus on their role as kinase inhibitors. We will delve into the specific signaling pathways they modulate, present key quantitative data from preclinical studies, and provide detailed experimental protocols for the assays used to characterize their activity.
Core Mechanism of Action: Kinase Inhibition
The primary mechanism through which many furan-containing pyrimidines exert their therapeutic effects is the inhibition of protein kinases.[1] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[2] By targeting the ATP-binding site of kinases, furan-containing pyrimidines can effectively block downstream signaling and induce desired physiological responses, such as apoptosis in cancer cells.[3]
Two key kinase families that are prominently targeted by this class of compounds are the Epidermal Growth Factor Receptor (EGFR) family and the Janus Kinase (JAK) family.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[4][5] Furanopyrimidines have emerged as potent inhibitors of both wild-type and mutant forms of EGFR.[6][7]
The general mechanism involves the furanopyrimidine core acting as a scaffold that mimics the purine ring of ATP, allowing it to bind to the kinase domain of EGFR. Specific substitutions on the furan and pyrimidine rings contribute to the binding affinity and selectivity for different EGFR mutants, such as the T790M "gatekeeper" mutation that confers resistance to first and second-generation EGFR inhibitors.[6][8]
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by furan-containing pyrimidines.
Inhibition of the JAK-STAT Signaling Pathway
The Janus Kinase (JAK) family of non-receptor tyrosine kinases is integral to the JAK-STAT signaling pathway, which is crucial for mediating immune responses and hematopoiesis.[9] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Certain furan-containing pyrimidines have been developed as selective JAK3 inhibitors.[10] JAK3 is primarily expressed in hematopoietic cells, making it an attractive target for B-cell lymphoma and other hematological malignancies.[11]
The mechanism of action involves the compound binding to the ATP-binding pocket of JAK3, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK-STAT cascade can induce apoptosis in malignant cells.[11]
The following diagram illustrates the JAK-STAT signaling pathway and the inhibitory action of furan-containing pyrimidines.
Quantitative Data Summary
The potency of furan-containing pyrimidines as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize key quantitative data for representative compounds against EGFR and JAK kinases, as well as their anti-proliferative activity in cancer cell lines.
Table 1: EGFR Kinase Inhibition Data for Furanopyrimidine Derivatives [6]
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| 13 | 44 | 56 |
| 15 | 393 | 38 |
| 49 | - | 7 |
| 52 | - | - |
| 55 | - | 15 |
| 56 | - | 7 |
| 57 | - | 10 |
| 58 | - | 9 |
Table 2: Anti-proliferative Activity of Furanopyrimidine Derivatives in NSCLC Cell Lines [6]
| Compound | A431 (EGFR WT) CC50 (nM) | H1975 (EGFR L858R/T790M) CC50 (nM) |
| 49 | >4000 | 310 |
| 55 | - | 119 |
| 56 | - | 298 |
Table 3: JAK Kinase Inhibition Data for a Hexahydrofuro[3,2-b]furan Derivative [10]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 12c | - | - | 18 | - |
Experimental Protocols
The characterization of furan-containing pyrimidines relies on a suite of well-established biochemical and cell-based assays. Below are detailed methodologies for key experiments.
EGFR Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
Workflow Diagram:
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
Dilute recombinant human EGFR (wild-type or mutant) and a suitable substrate (e.g., Y12-Sox conjugated peptide) in the kinase buffer.
-
Prepare serial dilutions of the furan-containing pyrimidine test compound in 50% DMSO.
-
Prepare ATP solution in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well white, non-binding surface microtiter plate, add 5 µL of the diluted enzyme.
-
Add 0.5 µL of the serially diluted test compound or 50% DMSO (vehicle control).
-
Pre-incubate the enzyme and compound for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/substrate mix.
-
Incubate the reaction for 60 minutes at room temperature.
-
Add 50 µL of Kinase-Glo® Reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression model (variable slope).
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13]
-
Cell Seeding:
-
Harvest and count cells (e.g., A431 or H1975).
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furan-containing pyrimidine compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the cells for 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well.
-
Incubate at room temperature in the dark for 2 hours with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the CC50 (half-maximal cytotoxic concentration) value by plotting cell viability against the logarithm of the compound concentration.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with the furan-containing pyrimidine compound at the desired concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Measure the fluorescence intensity of the PI signal.
-
Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
-
Antimicrobial Mechanism of Action
Beyond their anticancer properties, certain furan-containing pyrimidines exhibit significant antibacterial activity.[5][18] The mechanism of action in bacteria can differ from that in eukaryotic cells. For some derivatives, particularly those containing a nitro-furan moiety, the antibacterial effect is attributed to the inhibition of bacterial DNA and protein synthesis.[5] The nitro group can be enzymatically reduced within the bacterial cell to generate reactive intermediates that damage cellular macromolecules.[19] Other derivatives may act by inhibiting essential bacterial enzymes, such as FtsZ, which is involved in cell division.[18]
Structure-Activity Relationships (SAR)
The biological activity of furan-containing pyrimidines is highly dependent on the nature and position of substituents on both the furan and pyrimidine rings.
-
Substitutions on the Pyrimidine Ring: Modifications at the 2, 4, and 5-positions of the pyrimidine ring are crucial for modulating kinase inhibitory activity and selectivity. For instance, the introduction of an acrylamide group at the meta-position of a phenyl ring attached to the pyrimidine is important for potent EGFR L858R/T790M inhibition.[6]
-
Substitutions on the Furan Ring: The furan ring itself can act as a bioisostere for a phenyl ring, offering a different steric and electronic profile.[20] Substitutions on the furan ring can influence solubility, metabolic stability, and target binding.
Conclusion
Furan-containing pyrimidines are a versatile class of compounds with a well-defined mechanism of action primarily centered on the inhibition of key protein kinases involved in cell signaling. Their ability to target both wild-type and mutant forms of kinases like EGFR makes them highly valuable in the development of next-generation anticancer therapies. Furthermore, their demonstrated antimicrobial activities broaden their potential therapeutic applications. The continued exploration of the structure-activity relationships of these compounds, guided by the robust experimental methodologies outlined in this guide, will undoubtedly lead to the discovery of even more potent and selective drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com.cn [promega.com.cn]
- 13. atcc.org [atcc.org]
- 14. MTT (Assay protocol [protocols.io]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical and Computational Studies of 5-(Furan-3-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 5-(Furan-3-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. The document details the synthesis, spectroscopic characterization, and computational analysis of this molecule. It is intended to serve as a valuable resource for researchers and scientists engaged in the study and development of novel therapeutic agents. This guide includes detailed experimental and computational protocols, summarized quantitative data in tabular format, and visualizations of the synthetic and computational workflows to facilitate a deeper understanding of the molecule's properties.
Introduction
Heterocyclic compounds containing furan and pyrimidine moieties are of significant interest in the field of drug discovery due to their diverse biological activities.[1][2] The pyrimidine ring is a fundamental component of nucleobases and is found in numerous synthetic drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents.[1] Similarly, the furan scaffold is present in many bioactive natural products and synthetic compounds, contributing to their pharmacological profiles.[3][4] The combination of these two pharmacophores in this compound presents a unique scaffold with potential for the development of novel therapeutic agents.
This guide focuses on the theoretical and computational aspects of this compound, providing a detailed analysis of its molecular structure, spectroscopic properties, and electronic characteristics. By presenting both experimental data and computational methodologies, this document aims to provide a thorough understanding of this promising molecule.
Synthesis and Characterization
The synthesis of this compound can be achieved through a Nickel-Catalyzed Suzuki-Miyaura Coupling reaction.[5] This method provides an efficient route to couple 5-bromopyrimidine with 3-furanylboronic acid.
Experimental Protocol: Synthesis of this compound[5]
Materials:
-
5-Bromopyrimidine
-
3-Furanylboronic acid
-
Potassium phosphate tribasic (K₃PO₄), anhydrous
-
Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂)
-
tert-Amyl alcohol
-
Deionized water
-
Diethyl ether (Et₂O)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
A 1000-mL round-bottomed flask is charged with K₃PO₄ (60.0 g, 283 mmol) and flame-dried under vacuum.
-
After cooling to room temperature under nitrogen, the flask is charged with 5-bromopyrimidine (10.0 g, 63.0 mmol), 3-furanylboronic acid (17.6 g, 158 mmol), and NiCl₂(PCy₃)₂ (0.220 g, 0.315 mmol).
-
The flask is evacuated and backfilled with nitrogen three times.
-
tert-Amyl alcohol (210 mL) is added, and the resulting mixture is stirred at 23 °C for 1 hour.
-
The reaction mixture is then heated to 120 °C and stirred for 1 hour.
-
After cooling to 23 °C, deionized water (100 mL) and Et₂O (200 mL) are added.
-
The layers are separated, and the aqueous layer is extracted with Et₂O (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel using a mixture of hexanes and EtOAc as the eluent to afford this compound.
-
The final product is obtained as a light tan crystalline solid.[5]
Spectroscopic Data
The characterization of this compound has been reported with the following spectroscopic data.[5]
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.12 (s, 1H), 8.85 (s, 2H), 7.84 (dd, J = 1.5, 0.9 Hz, 1H), 7.57 (t, J = 1.7 Hz, 1H), 6.73 (dd, J = 1.9, 0.9 Hz, 1H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 157.2, 153.7, 144.7, 139.5, 126.7, 120.0, 108.1 |
| FT-IR (film) | ν (cm⁻¹): 3136, 3112, 3041, 1969, 1957, 1880, 1607, 1575, 1549, 1513, 1438, 1414, 1340, 1187, 1159, 1091, 1061, 1012, 924, 871, 790, 732, 721, 645, 634 |
| HRMS-ESI (m/z) | Calculated for C₈H₇N₂O [M+H]⁺: 147.0553, Found: 147.0547 |
| Melting Point | 80-81 °C |
Computational Studies
Computational chemistry provides valuable insights into the molecular properties of this compound, complementing experimental data. Density Functional Theory (DFT) is a powerful method for these investigations.
Computational Methodology
The following protocol outlines a standard approach for the computational analysis of this compound.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
Protocol:
-
Geometry Optimization: The molecular structure of this compound is optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.
-
-
NMR Spectra Simulation: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.
Predicted Molecular Properties
The following tables are structured to present the data that would be obtained from the computational protocol described above.
Table 2: Calculated Geometrical Parameters (Optimized Structure)
| Parameter | Atoms | Calculated Value (Å or °) |
| Bond Lengths | C-C (pyrimidine) | Calculated Value |
| C-N (pyrimidine) | Calculated Value | |
| C-C (furan) | Calculated Value | |
| C-O (furan) | Calculated Value | |
| C-C (inter-ring) | Calculated Value | |
| Bond Angles | Angles in pyrimidine | Calculated Value |
| Angles in furan | Calculated Value | |
| Dihedral Angle | Pyrimidine-Furan | Calculated Value |
Table 3: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |
| C-H stretching (pyrimidine) | Calculated Value | 3041 |
| C-H stretching (furan) | Calculated Value | 3136, 3112 |
| C=N stretching (pyrimidine) | Calculated Value | 1575 |
| C=C stretching (furan) | Calculated Value | 1607 |
Table 4: Calculated Electronic Properties
| Property | Calculated Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Visualizations
Synthetic Pathway
Caption: Nickel-Catalyzed Suzuki-Miyaura Coupling for the synthesis of this compound.
Computational Analysis Workflow
Caption: Workflow for the DFT-based computational analysis of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and computational analysis of this compound. The experimental data, coupled with the outlined computational protocols, offer a solid foundation for further research into this molecule. The presented information is intended to be a valuable resource for scientists in the field of medicinal chemistry and drug development, facilitating future studies on the biological activities and potential therapeutic applications of this and related compounds. The combination of experimental and theoretical approaches is crucial for a comprehensive understanding of molecular properties and for the rational design of new chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0237907) [np-mrd.org]
- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Navigating the Physicochemical Landscape of 5-(Furan-3-yl)pyrimidine: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. This technical guide delves into the critical aspects of solubility and stability for the heterocyclic compound 5-(Furan-3-yl)pyrimidine, offering valuable insights for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this whitepaper provides a comprehensive framework based on established principles and data from closely related analogues.
Executive Summary
This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in numerous biologically active molecules. The solubility and stability of this compound are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life. This guide outlines standard experimental protocols for determining these properties and discusses the expected behavior of this compound in various solvent systems and under different stress conditions, drawing parallels from existing data on furan- and pyrimidine-containing molecules.
Physicochemical Properties of this compound
Based on its chemical structure, this compound is a moderately polar molecule. The pyrimidine ring provides hydrogen bonding acceptor capabilities, while the furan ring contributes to its aromatic character and potential for π-π stacking interactions. The furan oxygen can also act as a hydrogen bond acceptor. These features suggest that its solubility will be dependent on the solvent's polarity and hydrogen bonding capacity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | PubChem |
| Molecular Weight | 146.15 g/mol | PubChem |
| XLogP3 | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Solubility Profile
Based on this, it is anticipated that this compound will exhibit moderate to good solubility in polar protic solvents like methanol, ethanol, and isopropanol, and polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents like hexane and toluene is expected to be low.
Table 2: Expected Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Expected Solubility |
| Water | Polar Protic | Low to Moderate |
| Methanol | Polar Protic | Moderate to High |
| Ethanol | Polar Protic | Moderate to High |
| Isopropanol | Polar Protic | Moderate |
| Acetonitrile | Polar Aprotic | Moderate |
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Dichloromethane | Non-polar | Low to Moderate |
| Hexane | Non-polar | Low |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Profile and Potential Degradation Pathways
The stability of this compound is crucial for its handling, storage, and formulation. Potential degradation pathways can be inferred from the known chemistry of pyrimidine and furan rings.
The pyrimidine ring is generally stable but can be susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups. The furan ring is known to be sensitive to strong acids, which can lead to polymerization. It can also undergo electrophilic substitution and oxidation reactions.
Forced Degradation Studies:
To assess the intrinsic stability of this compound, forced degradation studies under various stress conditions are recommended.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) |
| Basic Hydrolysis | 0.1 M NaOH, heat (e.g., 60°C) |
| Oxidative Degradation | 3% H₂O₂, room temperature |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and visible light |
| Thermal Degradation | Dry heat (e.g., 80°C) |
Experimental Protocol for Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to separate the intact drug from its potential degradation products.
Methodology:
-
Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is typically suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Forced Degradation: Solutions of this compound are subjected to the stress conditions outlined in Table 3.
-
Method Development and Optimization: The stressed samples are injected into the HPLC system. The mobile phase composition, flow rate, and column temperature are optimized to achieve adequate resolution between the parent peak and all degradation product peaks.
-
Method Validation: The developed method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
References
Methodological & Application
Application Notes and Protocols: 5-(Furan-3-yl)pyrimidine as a Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 5-(furan-3-yl)pyrimidine scaffold and its derivatives, particularly furo[2,3-d]pyrimidines, in drug design. This document details their application as potent kinase inhibitors, including experimental protocols for their synthesis and biological evaluation, and presents key quantitative data for selected compounds.
Introduction
The fusion of furan and pyrimidine rings has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly in oncology. The electron-rich furan ring and the versatile pyrimidine core offer a unique combination of structural features that allow for diverse interactions with biological targets.[1] This scaffold has been extensively explored for the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
This document will focus on the application of furan-pyrimidine derivatives as inhibitors of key signaling pathways implicated in cancer progression, namely the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) pathways.
Key Applications in Drug Design
Derivatives of the this compound scaffold, especially the fused furo[2,3-d]pyrimidine systems, have been successfully designed and synthesized as potent inhibitors of several protein kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Mutations in the EGFR gene are common drivers of non-small cell lung cancer (NSCLC). Furo[2,3-d]pyrimidine derivatives have been developed as third-generation EGFR inhibitors, designed to overcome resistance to earlier treatments. These compounds have shown high potency against clinically relevant EGFR mutations, including the T790M resistance mutation.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Furo[2,3-d]pyrimidine-based compounds have been identified as potent dual inhibitors of PI3K and AKT, demonstrating significant anticancer activity in various cancer cell lines.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of representative furo[2,3-d]pyrimidine derivatives as kinase inhibitors.
Table 1: In Vitro Activity of Furo[2,3-d]pyrimidine-based EGFR Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | CC50 (nM) | Reference |
| 28a | EGFRA763/Y764inFHEA | 0.043 | H1975 | - | [4] |
| EGFRD770/N771inNPG | 0.133 | [4] | |||
| EGFRD770GY | 0.033 | [4] | |||
| Compound 10b (pyrimidine-5-carbonitrile derivative) | EGFR | 8.29 | HepG2 | 3560 | [5] |
| A549 | 5850 | [5] | |||
| MCF-7 | 7680 | [5] | |||
| Compound 38 | EGFR L858R/T790M | - | H1975 | 600 | [6] |
| EGFR WT | - | A431 | 3961 | [6] | |
| Compound 49 | - | - | BaF3 (EGFR L858R/T790M) | 26 | [6] |
| Compound 52 | - | - | BaF3 (EGFR L858R/T790M) | 20 | [6] |
Table 2: In Vitro Activity of Furo[2,3-d]pyrimidine-based PI3K/AKT Inhibitors
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | GI50 (µM) | TGI (µM) | Reference |
| Compound 10b | PI3Kα | 0.175 | HS 578T (Breast) | 1.51 | 4.96 | [2][3] |
| PI3Kβ | 0.071 | [2][3] | ||||
| AKT | 0.411 | [2][3] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound derivatives.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: PI3K/AKT Signaling Pathway and Inhibition.
Experimental Protocols
Synthesis of the this compound Scaffold
A common method for the synthesis of the this compound core is the Nickel-Catalyzed Suzuki-Miyaura Coupling.[7]
Materials:
-
5-Bromopyrimidine
-
3-Furanylboronic acid
-
Potassium phosphate tribasic (K3PO4), anhydrous
-
Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl2(PCy3)2]
-
tert-Amyl alcohol
-
Diethyl ether (Et2O)
-
Deionized water
-
Sodium sulfate (Na2SO4), anhydrous
-
Celite
-
Hexane
Procedure:
-
To a flame-dried round-bottomed flask under a nitrogen atmosphere, add K3PO4 (4.50 equiv), 5-bromopyrimidine (1.0 equiv), 3-furanylboronic acid (2.50 equiv), and NiCl2(PCy3)2 (0.005 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add tert-amyl alcohol via cannula.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to 120 °C and stir for 1 hour.
-
Cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with 1.0 M NaOH and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous Na2SO4, filter through a pad of Celite, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound.
References
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Scalable Synthesis of 5-(Furan-3-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 5-(Furan-3-yl)pyrimidine, a key building block in medicinal chemistry and drug development. The primary focus is on a scalable Nickel-Catalyzed Suzuki-Miyaura coupling reaction, for which a comprehensive, step-by-step protocol is provided. Additionally, this document outlines alternative synthetic strategies using Negishi and Stille cross-coupling reactions, offering a comparative overview to aid in method selection for scale-up operations. Quantitative data is summarized in tabular format for easy comparison, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry due to its presence in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is crucial for drug discovery and development programs. Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and several methods can be employed for the synthesis of 5-arylpyrimidines. This document details a robust Nickel-Catalyzed Suzuki-Miyaura protocol and provides a comparative analysis with Negishi and Stille cross-coupling approaches, enabling researchers to make informed decisions based on factors such as yield, cost, scalability, and reagent toxicity.
Comparative Overview of Synthetic Methods
The synthesis of this compound is most commonly achieved through the cross-coupling of a 5-halopyrimidine with a furan-3-yl metallic or organometallic reagent. The choice of coupling partners and catalyst system significantly impacts the reaction efficiency, scalability, and overall cost. Below is a summary of the key aspects of the Suzuki-Miyaura, Negishi, and Stille reactions for this transformation.
| Feature | Nickel-Catalyzed Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |
| Pyrimidinederivat | 5-Bromopyrimidine | 5-Halopyrimidine (I, Br, Cl) | 5-Halopyrimidine (I, Br) or Triflate |
| Furan-Derivat | 3-Furanylboronic acid | 3-Furanylzinc halide | 3-Furanyltrialkylstannane |
| Catalyst | Nickel-based (e.g., NiCl2(PCy3)2) | Palladium- or Nickel-based | Palladium-based |
| Key Advantages | Use of a less expensive nickel catalyst; boronic acids are generally stable and commercially available.[1] | Organozinc reagents are highly reactive, often leading to high yields and fast reactions. | Organostannanes are tolerant of a wide range of functional groups and are stable to air and moisture. |
| Key Disadvantages | Boronic acids can sometimes be expensive or require synthesis. | Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques. | Organotin reagents and byproducts are highly toxic, posing safety and waste disposal challenges. |
| Typical Yield | High (e.g., 83%)[2][1] | Generally high | Moderate to high |
| Scalability | Demonstrated to be scalable.[2][1] | Can be adapted for large-scale synthesis. | Large-scale applications are less common due to tin toxicity. |
Experimental Protocols
Method 1: Nickel-Catalyzed Suzuki-Miyaura Coupling (Scalable Protocol)
This protocol is adapted from a procedure published in Organic Syntheses, demonstrating a robust and scalable method for the preparation of this compound.[2][1]
Reaction Scheme:
Figure 1: Nickel-Catalyzed Suzuki-Miyaura Coupling.
Materials:
-
5-Bromopyrimidine (10.0 g, 63.0 mmol, 1.0 equiv)
-
3-Furanylboronic acid (17.6 g, 158 mmol, 2.5 equiv)
-
Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl2(PCy3)2) (0.220 g, 0.315 mmol, 0.5 mol%)
-
Potassium phosphate, tribasic (K3PO4), anhydrous (60.0 g, 283 mmol, 4.5 equiv)
-
tert-Amyl alcohol (210 mL)
-
Diethyl ether (Et2O)
-
Deionized water
-
1.0 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Hexanes
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
Equipment:
-
1000-mL round-bottomed flask
-
Reflux condenser
-
Magnetic stir bar and stir plate
-
Oil bath
-
Schlenk line or nitrogen/argon inlet
-
Cannula
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: To a 1000-mL round-bottomed flask, add K3PO4 (60.0 g). Flame-dry the flask under vacuum and then cool to room temperature under a nitrogen atmosphere.
-
Add 5-bromopyrimidine (10.0 g), 3-furanylboronic acid (17.6 g), and NiCl2(PCy3)2 (0.220 g) to the flask.
-
Equip the flask with a reflux condenser, evacuate, and backfill with nitrogen three times.
-
Add tert-amyl alcohol (210 mL) via cannula.
-
Stir the resulting mixture at room temperature for 1 hour under a positive pressure of nitrogen.
-
Reaction: Heat the mixture in a pre-heated oil bath at 120 °C for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Add deionized water (100 mL) and Et2O (200 mL) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with Et2O (2 x 100 mL).
-
Combine the organic layers and wash sequentially with 1.0 M NaOH solution (2 x 200 mL) and brine (200 mL).[1]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain a tan solid.
-
Purification: Dissolve the crude solid in hot hexanes (approximately 200 mL at 80 °C).
-
Allow the solution to cool to room temperature and then cool to -20 °C for 12 hours to induce crystallization.
-
Collect the crystals by filtration, wash with ice-cold hexane, and dry under vacuum.
-
A second crop of crystals can be obtained by concentrating the mother liquor and repeating the recrystallization process.
-
The total yield of this compound is typically around 7.60 g (83%).[2][1]
Method 2: Negishi Cross-Coupling (Representative Protocol)
Reaction Scheme:
References
Application Notes and Protocols for the Characterization of 5-(Furan-3-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5-(Furan-3-yl)pyrimidine, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail the methodologies for confirming the identity, purity, and structural properties of this compound.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are fundamental for the initial identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: 1H and 13C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution.
-
1H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Reference: The solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Data Presentation: NMR Spectroscopic Data
| Technique | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1H NMR (400 MHz, CDCl3) | 1H | 9.12 | s | - | Pyrimidine H-2 |
| 2H | 8.85 | s | - | Pyrimidine H-4, H-6 | |
| 1H | 7.84 | dd | 1.5, 0.9 | Furan H-2 | |
| 1H | 7.57 | t | 1.7 | Furan H-5 | |
| 1H | 6.73 | dd | 1.9, 0.9 | Furan H-4 | |
| 13C NMR (125 MHz, CDCl3) | 1C | 157.2 | - | - | Pyrimidine C-4, C-6 |
| 1C | 153.7 | - | - | Pyrimidine C-2 | |
| 1C | 144.7 | - | - | Furan C-5 | |
| 1C | 139.5 | - | - | Furan C-2 | |
| 1C | 126.7 | - | - | Pyrimidine C-5 | |
| 1C | 120.0 | - | - | Furan C-3 | |
| 1C | 108.1 | - | - | Furan C-4 |
Data sourced from Organic Syntheses Procedure.[1]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which confirms its elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Technique: Electrospray ionization (ESI) is a common method for this type of molecule.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is used to achieve high mass accuracy.
-
Acquisition Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]+.
-
Data Analysis: Compare the experimentally measured mass to the calculated exact mass of the protonated molecule.
Data Presentation: Mass Spectrometry Data
| Technique | Parameter | Value |
| HRMS-ESI | Calculated m/z for [C8H7N2O]+ ([M+H]+) | 147.0553 |
| Found m/z | 147.0547 |
Data sourced from Organic Syntheses Procedure.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation at specific wavenumbers.
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm-1).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound.
Data Presentation: Infrared (IR) Spectroscopy Data
| Wavenumber (cm-1) | Assignment |
| 3136, 3112 | C-H stretching (aromatic) |
| 1607, 1575, 1549 | C=C and C=N stretching (aromatic rings) |
| 1187, 1159 | C-O-C stretching (furan) |
| 871, 790 | C-H out-of-plane bending (aromatic) |
Data sourced from Organic Syntheses Procedure.[1]
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.
Thin-Layer Chromatography (TLC)
TLC is a rapid and simple method for a qualitative assessment of purity and for determining appropriate conditions for column chromatography.
Experimental Protocol: Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 3:1 v/v) is a suitable eluent.[1]
-
Sample Application: Dissolve a small amount of the compound in a volatile solvent (e.g., ethyl acetate or dichloromethane) and spot it onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The Rf value can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Data Presentation: Thin-Layer Chromatography Data
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexanes:Ethyl Acetate (3:1) |
| Rf | 0.31 |
Data sourced from Organic Syntheses Procedure.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative determination of the purity of this compound. A reversed-phase method is generally suitable for this type of aromatic heterocyclic compound.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
HPLC System: An HPLC system equipped with a UV detector, a C18 column, and a gradient pump.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Acetic acid in water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B. For example, a linear gradient from 10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Physical and Crystallographic Characterization
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.
-
Instrument: A calibrated melting point apparatus.
-
Procedure: The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.
Data Presentation: Physical Properties
| Property | Value |
| Melting Point | 80-81 °C |
| Appearance | Light tan crystalline solid |
Data sourced from Organic Syntheses Procedure.[1]
X-ray Crystallography
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.
Visualizations
Experimental Workflow for Characterization
Caption: General experimental workflow for the synthesis, purification, and characterization of this compound.
Logic Diagram for Purity and Identity Confirmation
Caption: Logical relationship of analytical techniques for confirming the identity and purity of this compound.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate 5-(Furan-3-yl)pyrimidine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanopyrimidines, a class of heterocyclic compounds, have garnered significant interest in drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.[1] Emerging research has highlighted their potential as kinase inhibitors, particularly targeting epidermal growth factor receptor (EGFR) and other kinases involved in cell signaling pathways crucial for cell proliferation and survival.[2][3][4] Derivatives of furanopyrimidine have demonstrated potent antiproliferative activity in various cancer cell lines, indicating their promise as novel therapeutic agents.[2][5]
This document provides detailed application notes and protocols for the development and implementation of cell-based assays to characterize the biological activity of 5-(Furan-3-yl)pyrimidine. The following protocols are designed to assess its effects on cell viability, kinase signaling, and apoptosis.
Data Presentation
All quantitative data from the described assays should be meticulously recorded and summarized in structured tables to facilitate clear comparison and interpretation of results.
Table 1: Cell Viability Data
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 5.2 | |
| 0.1 | 95.3 ± 4.8 | |
| 1 | 82.1 ± 6.1 | |
| 10 | 55.7 ± 7.3 | |
| 50 | 25.4 ± 3.9 | |
| 100 | 10.2 ± 2.5 |
Table 2: Kinase Inhibition Data
| Target Kinase | Concentration of this compound (µM) | % Kinase Activity (Mean ± SD) | IC50 (µM) |
| EGFR | 0 (Control) | 100 ± 6.5 | |
| 0.1 | 88.9 ± 5.9 | ||
| 1 | 65.4 ± 7.2 | ||
| 10 | 30.1 ± 4.5 | ||
| 50 | 12.8 ± 3.1 | ||
| 100 | 5.3 ± 1.9 | ||
| Other Kinase | ... | ... | ... |
Table 3: Apoptosis Analysis Data
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.2 ± 1.1 | 1.5 ± 0.5 |
| This compound (IC50 concentration) | 25.8 ± 3.7 | 15.4 ± 2.9 |
| Staurosporine (Positive Control) | 45.1 ± 5.2 | 22.7 ± 3.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell line (e.g., A549, H1975)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Kinase Signaling Pathway Analysis
This protocol is designed to assess the phosphorylation status of key proteins in a signaling cascade, such as the EGFR pathway.
Materials:
-
Target cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Target cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Mandatory Visualizations
Caption: Experimental workflows for key cell-based assays.
Caption: EGFR signaling pathway and potential inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (DBPR112) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying the Metabolic Stability of 5-(Furan-3-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Furan-3-yl)pyrimidine is a heterocyclic compound of interest in drug discovery due to the presence of both a furan and a pyrimidine ring, moieties known for their diverse biological activities.[1][2][3][4] The furan ring, while contributing to the pharmacological profile, can also be a site of metabolic activity, potentially leading to the formation of reactive metabolites.[5][6][7][8] Understanding the metabolic stability of this compound is therefore a critical step in its preclinical development.
The metabolic fate of furan-containing compounds is often dictated by cytochrome P450 (CYP) enzymes, which can oxidize the furan ring.[5][9] This process can lead to the formation of reactive intermediates, such as epoxides or unsaturated dicarbonyls like cis-2-butene-1,4-dial (BDA), which can covalently bind to cellular macromolecules, a mechanism associated with potential toxicity.[5][10][11][12] Specifically, CYP2E1 has been identified as a key enzyme in the bioactivation of furan.[10][11]
These application notes provide detailed protocols for assessing the in vitro metabolic stability of this compound using two standard assays: the liver microsomal stability assay and the hepatocyte stability assay. These assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound and to identify potential metabolic liabilities.
Potential Metabolic Pathways of this compound
The metabolism of this compound is anticipated to involve several pathways, with the furan moiety being a primary site for oxidative metabolism. The pyrimidine ring is generally more metabolically stable but can also undergo enzymatic transformations.[13]
Caption: Potential metabolic pathways of this compound.
Experimental Protocols
Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[14][15]
Materials:
-
This compound (test compound)
-
Pooled human liver microsomes (or other species of interest)[16]
-
Phosphate buffer (100 mM, pH 7.4)[17]
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16][17]
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Acetonitrile (ice-cold) or other suitable organic solvent to terminate the reaction[16]
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)[17]
-
Centrifuge
-
LC-MS/MS system[16]
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test compound and positive controls by diluting the stock solution in buffer. The final substrate concentration is typically 1 µM.[18]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[16]
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[14][19]
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound or control compound to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
For negative controls, add buffer instead of the NADPH regenerating system to assess non-enzymatic degradation.[19]
-
Incubate the plate at 37°C with shaking.[17]
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[19]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.[16]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors in an intact cellular system.[18][20][21][22]
Materials:
-
Cryopreserved human hepatocytes (or other species of interest)[18]
-
Hepatocyte incubation medium (e.g., Williams' Medium E)[23]
-
This compound (test compound)
-
Positive control compounds
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
-
Multi-well plates (e.g., 12- or 24-well)
-
CO₂ incubator with orbital shaker (37°C, 5% CO₂)[21]
-
Centrifuge
-
LC-MS/MS system[21]
Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL).[18]
-
-
Incubation:
-
Prepare working solutions of the test compound and positive controls in the incubation medium. The final substrate concentration is typically 1 µM.
-
Add the hepatocyte suspension to the wells of a multi-well plate.
-
Add the test compound or control compound to initiate the incubation.
-
Incubate the plate at 37°C in a humidified CO₂ incubator with gentle shaking.[20]
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from each well and add them to ice-cold acetonitrile containing an internal standard to stop the reaction.[21]
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound.
-
Data Presentation and Analysis
The disappearance of the parent compound over time is used to calculate the following parameters:
-
Half-life (t½): The time required for the concentration of the compound to decrease by half.
-
Intrinsic Clearance (CLint): The rate of metabolism in the absence of physiological limitations like blood flow.
The data can be summarized in the following tables:
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| This compound | [Experimental Value] | [Calculated Value] |
| High Clearance Control | [Experimental Value] | [Calculated Value] |
| Low Clearance Control | [Experimental Value] | [Calculated Value] |
Table 2: In Vitro Metabolic Stability of this compound in Human Hepatocytes
| Compound | t½ (min) | CLint (µL/min/10⁶ cells) |
| This compound | [Experimental Value] | [Calculated Value] |
| Phase I Control | [Experimental Value] | [Calculated Value] |
| Phase II Control | [Experimental Value] | [Calculated Value] |
Experimental Workflow Visualization
The general workflow for conducting metabolic stability assays is depicted below.
Caption: General experimental workflow for in vitro metabolic stability assays.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mttlab.eu [mttlab.eu]
- 15. nuvisan.com [nuvisan.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 21. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
troubleshooting common side reactions in furanopyrimidine synthesis
Welcome to the Technical Support Center for Furanopyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of furanopyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical advice in a question-and-answer format to help you overcome common hurdles in your furanopyrimidine synthesis experiments.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no desired furanopyrimidine product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in furanopyrimidine synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Starting Material Integrity:
-
Purity of 2-Amino-3-cyanofuran: The primary precursor, 2-amino-3-cyanofuran, can be unstable. Ensure it is pure and free from decomposition products. It is often beneficial to use freshly prepared or purified aminocyanofuran for the cyclization step.
-
Reagent Quality: Verify the purity of your cyclizing reagent (e.g., formamide, orthoesters, etc.). Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: The cyclization to form the pyrimidine ring often requires high temperatures. However, excessive heat can lead to decomposition of starting materials or products. Optimization of the reaction temperature is crucial. Consider a temperature gradient study to find the optimal point.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times at high temperatures can also lead to byproduct formation.
-
Solvent: The choice of solvent can significantly impact the reaction. High-boiling point solvents like N,N-dimethylformamide (DMF), diphenyl ether, or Dowtherm A are often used. Ensure the solvent is anhydrous, as water can lead to hydrolysis of intermediates or reagents.
-
-
Reaction Work-up:
-
Product Solubility: Your furanopyrimidine product might have some solubility in the aqueous layer during workup, leading to loss of product. It is advisable to check the aqueous layer for your product before discarding it.
-
Purification: Improper purification techniques can lead to product loss. Furanopyrimidines can sometimes be challenging to purify by column chromatography due to their polarity. Consider alternative purification methods like recrystallization or preparative HPLC.
-
Issue 2: Incomplete Cyclization
Question: My reaction stalls, and I observe a significant amount of the intermediate, suggesting incomplete cyclization. How can I drive the reaction to completion?
Answer:
Incomplete cyclization is a frequent issue. Here are some strategies to address it:
-
Increase Reaction Temperature and Time: As cyclization is often the rate-limiting step, increasing the temperature or prolonging the reaction time can help push the reaction to completion. However, be mindful of potential decomposition.
-
Catalyst: For certain synthetic routes, a catalyst may be necessary. For instance, in syntheses analogous to the Biginelli reaction, an acid or Lewis acid catalyst can promote cyclization.
-
Dehydrating Conditions: The cyclization step often involves the elimination of a small molecule like water or alcohol. Performing the reaction under dehydrating conditions (e.g., using a Dean-Stark apparatus or adding a dehydrating agent) can shift the equilibrium towards the product.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes significantly improve the rate and yield of cyclization reactions by providing efficient and uniform heating.
Issue 3: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can occur during furanopyrimidine synthesis. Here are some of the most common ones and how to mitigate them:
-
Dimerization of Starting Materials: 2-Amino-3-cyanofuran can undergo self-condensation or dimerization, especially at high temperatures.
-
Troubleshooting:
-
Control the rate of addition of the aminocyanofuran to the hot reaction mixture.
-
Use a higher dilution to disfavor bimolecular reactions.
-
-
-
N-Oxide Formation: The nitrogen atoms in the pyrimidine ring can be susceptible to oxidation, leading to the formation of N-oxides, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures.
-
Troubleshooting:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Avoid strong oxidizing agents in subsequent steps unless intended.
-
-
-
Hydrolysis of Intermediates or Product: If water is present in the reaction mixture, nitrile or ester functionalities in the starting materials or intermediates can be hydrolyzed. The final furanopyrimidine product can also be susceptible to hydrolysis under certain conditions.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under a dry, inert atmosphere.
-
Control the pH during workup to avoid conditions that favor hydrolysis.
-
-
-
N-Alkylation vs. O-Alkylation: In reactions involving the alkylation of hydroxypyrimidines or related tautomers, a mixture of N- and O-alkylated products can be formed. The ratio of these products is often dependent on the reaction conditions.
-
Troubleshooting:
-
Solvent: Polar aprotic solvents like DMF or DMSO tend to favor N-alkylation, while polar protic solvents may favor O-alkylation.
-
Base: The choice of base can influence the site of alkylation.
-
Counter-ion: The nature of the counter-ion of the pyrimidine salt can also affect the N/O alkylation ratio.
-
-
Experimental Protocols
Below are detailed methodologies for key experiments in furanopyrimidine synthesis.
Protocol 1: Synthesis of 4-Aminofuro[2,3-d]pyrimidine from 2-Amino-3-cyanofuran
This protocol describes a common method for the synthesis of the furanopyrimidine core.
Materials:
-
2-Amino-3-cyanofuran
-
Formamide
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen/argon inlet.
-
Add a magnetic stir bar and 2-amino-3-cyanofuran (1.0 eq) to the flask.
-
Add an excess of formamide (e.g., 10-20 equivalents) to the flask.
-
Heat the reaction mixture to 150-180 °C under an inert atmosphere.
-
Maintain the temperature and stir the mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude 4-aminofuro[2,3-d]pyrimidine.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Data Presentation
The following table summarizes the inhibitory activities of some furanopyrimidine derivatives against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
| Compound ID | Target | IC50 (nM) | Cell Line | CC50 (nM) | Reference |
| DBPR112 | EGFR WT | 15 | A431 | 1020 | [1] |
| EGFR L858R/T790M | 48 | H1975 | 620 | [1] | |
| Compound 49 | EGFR WT | 35 | A431 | 4030 | [1] |
| EGFR L858R/T790M | 7 | H1975 | 310 | [1] | |
| Compound 52 | EGFR WT | - | A431 | >10000 | [1] |
| EGFR L858R/T790M | 2 | H1975 | 190 | [1] |
Visualizations
Signaling Pathway
The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often targeted by furanopyrimidine-based inhibitors in cancer therapy.[2][3][4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for pyrimidine-based inhibitors?
A1: Pyrimidine-based inhibitors primarily function as antimetabolites that interfere with the synthesis of pyrimidine nucleosides, which are essential building blocks for DNA and RNA.[1][2] By mimicking natural pyrimidines, these inhibitors can disrupt critical enzymatic pathways. Common targets include:
-
Thymidylate Synthase (TS): Inhibitors like 5-fluorouracil (5-FU) block TS, which is crucial for the synthesis of thymidine, a key component of DNA.[1] This leads to DNA damage and cell cycle arrest.
-
Dihydroorotate Dehydrogenase (DHODH): Inhibitors such as Brequinar and Leflunomide target DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[3][4] This depletes the intracellular pool of pyrimidines necessary for DNA and RNA synthesis.[5]
-
EGFR Tyrosine Kinase: Some pyrimidine derivatives are designed to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, blocking downstream signaling pathways that promote cell proliferation and survival.[6]
Q2: What are the common mechanisms of acquired resistance to pyrimidine-based inhibitors?
A2: Cancer cells can develop resistance to pyrimidine-based inhibitors through various mechanisms:
-
Upregulation of the Pyrimidine Salvage Pathway: A primary resistance mechanism is the cell's ability to switch from de novo pyrimidine synthesis to the salvage pathway.[7][8] This pathway recycles extracellular nucleosides, bypassing the inhibitory effect on the de novo pathway.[7]
-
Target Enzyme Mutations: Mutations in the target enzyme, such as EGFR, can prevent the inhibitor from binding effectively, rendering it inactive.[9] For example, the C797S mutation in EGFR confers resistance to many irreversible pyrimidine-based EGFR inhibitors.[9]
-
Metabolic Reprogramming: Cancer cells can reprogram their metabolism to compensate for the effects of the inhibitor. For instance, KRAS mutant cells can exhibit altered pyrimidine metabolism, influencing their sensitivity to DHODH inhibitors.[3]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I overcome resistance to pyrimidine-based inhibitors in my experiments?
A3: Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining pyrimidine-based inhibitors with other therapeutic agents can be highly effective. For example, co-targeting the de novo and salvage pathways by combining a DHODH inhibitor with a nucleoside transporter inhibitor can increase efficacy.[7] Synergistic effects have also been observed when combining pyrimidine inhibitors with targeted therapies like FLT3 inhibitors in AML.[10]
-
Targeting DHODH: Inhibition of DHODH has been shown to sensitize cancer cells to conventional chemotherapy and overcome resistance by creating a metabolic vulnerability.[3]
-
Modulating Signaling Pathways: In cases of resistance driven by specific mutations, such as in the EGFR pathway, alternative inhibitors that target the mutated form of the enzyme may be effective.
Troubleshooting Guides
Problem 1: My resistant cell line shows little to no difference in IC50 compared to the parental cell line.
-
Possible Cause 1: Insufficient Drug Exposure during Resistance Development. The concentration and duration of drug exposure may not have been sufficient to select for a truly resistant population.
-
Possible Cause 2: Reversion of Resistance. If the resistant cell line is cultured without the selective pressure of the drug for an extended period, it may revert to a more sensitive phenotype.
-
Solution: Maintain resistant cell lines in a medium containing a maintenance concentration of the inhibitor. It is also crucial to cryopreserve resistant cells at different passages.
-
-
Possible Cause 3: Inaccurate IC50 Determination. Issues with the viability assay, such as incorrect cell seeding density or inappropriate incubation times, can lead to inaccurate IC50 values.
-
Solution: Optimize the cell viability assay for each cell line. Ensure a linear relationship between cell number and signal. Use appropriate controls and perform serial dilutions of the inhibitor to generate a complete dose-response curve.
-
Problem 2: I observe high variability in my cell viability assay results.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven distribution of cells in the microplate wells is a common source of variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps to prevent settling.
-
-
Possible Cause 2: Edge Effects. Wells on the periphery of the microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Drug Instability or Precipitation. The inhibitor may be unstable in the culture medium or precipitate at higher concentrations.
-
Solution: Prepare fresh drug dilutions for each experiment. Visually inspect the drug solutions for any signs of precipitation. If necessary, use a solvent like DMSO to improve solubility, ensuring the final solvent concentration is non-toxic to the cells.
-
Problem 3: The combination of a pyrimidine-based inhibitor and another drug shows antagonism instead of the expected synergy.
-
Possible Cause 1: Inappropriate Dosing. The concentrations of one or both drugs may be too high, leading to toxicity that masks any synergistic effects.
-
Solution: Perform a dose-response matrix experiment with varying concentrations of both drugs to identify the optimal concentrations for synergy.
-
-
Possible Cause 2: Conflicting Mechanisms of Action. The two drugs may have opposing effects on the cell cycle or other cellular processes.
-
Solution: Carefully review the mechanisms of action of both drugs to ensure they are compatible.
-
-
Possible Cause 3: Cell Line-Specific Effects. The interaction between two drugs can be highly dependent on the genetic and metabolic background of the cell line.
-
Solution: Test the drug combination in multiple cell lines with different characteristics to determine if the observed antagonism is a general or cell line-specific phenomenon.
-
Data Presentation
Table 1: IC50 Values of Pyrimidine-Based Inhibitors in Parental and Resistant Cancer Cell Lines.
| Inhibitor | Cancer Type | Parental Cell Line | Resistant Cell Line | Parental IC50 | Resistant IC50 | Fold Resistance | Reference |
| Gemcitabine | Pancreatic | MiaPaca2 | GR-MiaPaca2 | 21.8 nM | >218 nM | >10 | [12] |
| Gemcitabine | Pancreatic | T3M4 | GR-T3M4 | 5.4 nM | >54 nM | >10 | [12] |
| 5-Fluorouracil | Colorectal | LS174T | 5-FU-resistant LS174T | 8.785 µM | 31.46 µM | ~3.6 | [13] |
| Gemcitabine | Pancreatic | SW1990 | SW1990-GZ | 0.07 µg/ml | 87.5 µg/ml | 1250 | [11] |
Table 2: Synergistic Effects of Brequinar in Combination with ENT Inhibitors.
| Cell Line | Brequinar IC50 (µM) | Brequinar + Dipyridamole (ENT Inhibitor) |
| HCT 116 | 0.480 ± 0.14 | Synergistic |
| HT-29 | >25 | Synergistic |
| MIA PaCa-2 | 0.680 ± 0.25 | Synergistic |
| Data from reference[14], indicating a synergistic interaction without providing specific combination IC50 values. |
Experimental Protocols
1. Protocol for Developing Drug-Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of a pyrimidine-based inhibitor.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine-based inhibitor (e.g., 5-FU, Gemcitabine)
-
Sterile culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium
-
-
Procedure:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the pyrimidine-based inhibitor on the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Start by culturing the parental cells in a medium containing the inhibitor at a low concentration, typically the IC20 (the concentration that inhibits 20% of cell proliferation).[12]
-
Monitor Cell Growth: Continuously monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask to approximately 80% confluency.
-
Stepwise Increase in Drug Concentration: Once the cells are growing steadily at the current drug concentration, increase the concentration by 1.5 to 2-fold.[11]
-
Repeat and Passage: Repeat step 4, gradually increasing the drug concentration over several weeks to months. At each step, allow the cells to adapt and resume stable proliferation before the next concentration increase.
-
Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells. This is crucial for having backups in case of contamination or cell death at higher concentrations.
-
Confirmation of Resistance: Once the cells can tolerate a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), confirm the level of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
2. Protocol for IC50 Determination using a Cell Viability Assay (MTT/CCK-8)
This protocol outlines the steps for determining the IC50 of a pyrimidine-based inhibitor using common colorimetric cell viability assays.
-
Materials:
-
Parental and/or resistant cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Pyrimidine-based inhibitor
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the pyrimidine-based inhibitor in the culture medium. Remove the old medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for a period that allows for at least one to two cell divisions (typically 48-72 hours).
-
Addition of Viability Reagent:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add the solubilization solution to dissolve the crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value (the concentration at which there is 50% inhibition of cell viability).
-
-
Mandatory Visualizations
Caption: De Novo Pyrimidine Synthesis Pathway and Inhibitor Targets.
Caption: EGFR Signaling Pathway and Resistance Mechanisms.
Caption: Workflow for Developing Drug-Resistant Cell Lines.
References
- 1. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 4. Partial inhibition of mitochondrial-linked pyrimidine synthesis increases tumorigenic potential and lysosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]
- 6. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Integrative Analyses of Pyrimidine Salvage Pathway-Related Genes Revealing the Associations Between UPP1 and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Resistance to Gemcitabine in Pancreatic Cancer Is Connected to Methylglyoxal Stress and Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of 5-(Furan-3-yl)pyrimidine derivatives
Welcome to the technical support center for researchers working with 5-(Furan-3-yl)pyrimidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly concerning off-target effects, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for this compound kinase inhibitors?
A1: Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding site, this is a common issue.[1][2] These unintended interactions can lead to misleading experimental results, making it difficult to attribute a biological effect to a specific target, and can also be a source of cellular toxicity.[3] Thoroughly characterizing the selectivity of your compound is critical for validating its use as a research tool or a potential therapeutic.[4]
Q2: My compound is potent in a biochemical (enzymatic) assay but shows weak activity in a cell-based assay. What are the likely reasons?
A2: This is a common challenge in drug discovery. Several factors can cause this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Intracellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that used in many biochemical assays (micromolar range). This high concentration of the natural substrate can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency.[2][5]
-
Plasma Protein Binding: If your cell culture media contains serum, the compound may bind to proteins like albumin, reducing its free concentration available to act on the target.
-
Efflux by Transporters: The compound may be actively pumped out of the cell by multidrug resistance transporters such as P-glycoprotein (ABCB1) or ABCC1.[3]
-
Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes. The furan moiety, in particular, can be susceptible to metabolic activation, potentially forming reactive intermediates.[6][7]
Q3: How can I quantitatively measure the selectivity of my inhibitor?
A3: Selectivity is typically assessed by screening your compound against a broad panel of kinases.[8][9] From this data, you can calculate several metrics:
-
Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited below a certain concentration threshold (e.g., 3 µM) by the total number of kinases tested. A score closer to zero indicates higher selectivity.[4][10]
-
Gini Coefficient: This metric, adapted from economics, can be used to measure the inequality of inhibition across the kinome. A higher Gini coefficient suggests greater selectivity.
-
Selectivity Entropy: This is a more advanced thermodynamic-based parameter that provides a single value to rank-order inhibitors, where a lower entropy score indicates higher selectivity.[10]
Q4: What is the difference between a biochemical assay and a cell-based assay for kinase inhibition?
A4: Biochemical and cell-based assays provide different but complementary information.
-
Biochemical Assays measure the direct interaction between the inhibitor and a purified, often recombinant, kinase.[11] They are used to determine parameters like IC50 (potency) and Kd (binding affinity) in a controlled, simplified system. Common formats include radiometric assays, fluorescence-based assays (TR-FRET), and luminescence-based assays (ADP-Glo).[11][12]
-
Cell-Based Assays measure the effect of the inhibitor in a complex biological environment—the living cell.[13] These assays confirm that the compound can enter the cell, engage its target, and produce a functional downstream effect, such as inhibiting the phosphorylation of a substrate or affecting cell proliferation.[9][14] They provide a better prediction of in vivo activity.[3]
Q5: Are there any known chemical liabilities associated with the furan moiety in these derivatives?
A5: Yes, while the furan ring can be a useful bioisostere for a phenyl ring, it is associated with metabolic liability.[6] The furan ring can undergo metabolic oxidation by cytochrome P450 enzymes to form reactive and potentially toxic intermediates like epoxides or cis-enedials.[7] This metabolic activation has been linked to hepatotoxicity in some furan-containing compounds.[7] Therefore, it is important to assess the metabolic stability and potential for toxicity early in the development of these derivatives.
Troubleshooting Guides
Problem 1: High Off-Target Activity in Kinome Screen
Q: My this compound derivative inhibits multiple kinases with high potency in a kinome-wide profiling screen. How should I interpret these results and what are my next steps?
A: A promiscuous inhibition profile is common for kinase inhibitors.[2] The key is to systematically analyze the data and design experiments to understand the implications of this polypharmacology.
Troubleshooting Workflow:
-
Quantify Selectivity: First, calculate a selectivity metric like the S-score or selectivity entropy to objectively compare your compound to known inhibitors.[4][10]
-
Analyze Off-Target Profile:
-
Kinase Family Clustering: Are the off-targets closely related to your primary target (e.g., other members of the same kinase family)? This may be difficult to engineer out due to ATP-binding site similarity.
-
Signaling Pathway Analysis: Do the off-targets fall within the same or compensatory signaling pathways? Inhibiting multiple nodes in a pathway could be beneficial (e.g., dual PI3K/mTOR inhibitors) or could lead to complex, unintended pathway activation.[4]
-
-
Perform Dose-Response Measurements: Obtain full IC50 curves for the most potent off-targets to confirm the initial screening hits.
-
Design Cellular Counter-Screens: Use cell lines where the off-target kinase (but not your primary target) is a known driver of a specific phenotype (e.g., proliferation). This will help determine if the off-target inhibition is functionally relevant in a cellular context.
-
Guide Medicinal Chemistry Efforts: Use the off-target data to inform the next round of chemical synthesis. Structure-activity relationship (SAR) studies can help identify modifications to the this compound scaffold that improve selectivity.
Problem 2: Unexplained Cellular Toxicity
Q: My compound is causing significant cytotoxicity at concentrations where the primary target is not fully inhibited. How can I determine if this is due to an off-target effect or another mechanism?
A: Unexplained toxicity is a critical issue that must be addressed. It can arise from potent inhibition of an unknown anti-survival kinase, general chemical toxicity, or metabolic activation of the furan ring.
Troubleshooting Workflow:
-
Confirm On-Target Engagement: First, use a target engagement assay (e.g., NanoBRET, CETSA) to confirm that your compound is binding to its intended target in cells at the concentrations tested.
-
Assess Broader Cytotoxicity: Test the compound's effect on a panel of diverse cell lines. If toxicity is widespread, it may suggest a general mechanism rather than a specific off-target kinase.
-
Use a Rescue Experiment: If your primary target is an oncogenic driver, a rescue experiment can be highly informative. For example, in the BaF3 cell system, toxicity from on-target inhibition can be rescued by adding interleukin-3 (IL-3), which provides a parallel survival signal. If IL-3 does not rescue the cells, the toxicity is likely due to an off-target effect or non-specific cytotoxicity.[14]
-
Investigate Furan-Related Metabolism: Perform metabolic stability assays using liver microsomes. If the compound is rapidly metabolized, measure the formation of reactive metabolites and assess their potential for hepatotoxicity.[7]
-
Rule Out Common Toxic Mechanisms: Run assays to check for common liabilities such as mitochondrial toxicity, hERG channel inhibition, or DNA damage.
Data Presentation
Table 1: Example Kinome Selectivity Data for a Hypothetical this compound Derivative (Compound XYZ)
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family | Notes |
| Target Kinase A | 98% | 15 | Tyrosine Kinase | On-Target |
| Off-Target Kinase B | 95% | 45 | Tyrosine Kinase | Structurally related to Target A |
| Off-Target Kinase C | 88% | 250 | Serine/Threonine Kinase | Unrelated family; potential liability |
| Off-Target Kinase D | 55% | 980 | Tyrosine Kinase | Low potency off-target |
| Off-Target Kinase E | 12% | >10,000 | Lipid Kinase | Not significantly inhibited |
Table 2: Comparison of Common Kinase Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric ([33P]-ATP) | Measures direct transfer of radiolabeled phosphate to a substrate.[4] | Gold standard, direct detection, highly sensitive.[11] | Requires handling of radioactive materials, low throughput. |
| Luminescence (e.g., ADP-Glo™) | Measures ADP produced in the kinase reaction via a coupled luciferase reaction.[1] | Non-radioactive, high-throughput compatible, sensitive. | Indirect measurement, susceptible to ATP-hydrolyzing impurities. |
| TR-FRET | Measures FRET between a labeled antibody and a labeled substrate upon phosphorylation.[12] | Homogeneous ("mix-and-read"), high throughput. | Requires specific antibodies and labeled substrates, potential for compound interference. |
| NanoBRET™ Target Engagement | Measures compound binding to a NanoLuc®-tagged kinase in live cells.[14] | Live-cell, measures target occupancy, provides cellular IC50.[14] | Requires genetically engineered cells, indirect measure of inhibition. |
Experimental Protocols
Protocol 1: General Method for Biochemical Kinase Profiling (Radiometric Assay)
This protocol outlines a general method for assessing inhibitor selectivity using a radiometric filter-binding assay, which is considered a gold standard.[11]
Principle: The assay measures the activity of a kinase by quantifying the incorporation of a radiolabeled phosphate ([γ-33P]ATP) into a specific protein or peptide substrate. The reaction mixture is then spotted onto a filter membrane, which captures the phosphorylated substrate, while unreacted [γ-33P]ATP is washed away.[8]
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound derivative in 100% DMSO, starting at a top concentration of 1 mM.
-
Reaction Mixture: In a 96-well plate, combine the following in assay buffer:
-
Kinase enzyme (concentration optimized for linear reaction kinetics).
-
Peptide or protein substrate.
-
Test compound (final DMSO concentration ≤ 1%).
-
Required cofactors (e.g., MgCl₂, MnCl₂).
-
-
Pre-incubation: Gently mix and pre-incubate the enzyme with the compound for 15-20 minutes at room temperature to allow for binding equilibrium.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP. The final ATP concentration should ideally be at or near the Km for each specific kinase to provide a physiologically relevant measure of potency.[1]
-
Incubation: Incubate the reaction for a set time (e.g., 60-120 minutes) at 30°C or room temperature. Ensure the reaction remains in the linear range.
-
Reaction Termination & Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of each reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).
-
Washing: Wash the filter membranes multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Detection: Dry the membranes and measure the radioactivity of the captured substrate using a scintillation counter.
-
Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to vehicle (DMSO) and no-enzyme controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: General Method for Cellular Target Engagement (NanoBRET™ Assay)
This protocol describes how to measure the binding of an inhibitor to its target kinase in living cells.
Principle: The assay uses cells expressing the target kinase fused to a bright NanoLuc® luciferase and a fluorescent tracer that reversibly binds to the kinase's active site. In the absence of an inhibitor, the tracer binds the kinase, bringing it close to NanoLuc® and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal in a dose-dependent manner.[14]
Methodology:
-
Cell Plating: Seed cells stably expressing the NanoLuc®-kinase fusion protein into a 96-well white assay plate and incubate overnight.
-
Compound Addition: Treat the cells with a serial dilution of the this compound derivative. Include vehicle-only (0% inhibition) and a high concentration of a known inhibitor (100% inhibition) as controls.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells.
-
Substrate Addition & Reading: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Convert the BRET ratios to percent inhibition relative to controls. Determine the cellular IC50 value by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway Visualization
The diagram below illustrates a simplified signaling pathway, such as one initiated by a receptor tyrosine kinase (RTK). A this compound derivative might be designed to inhibit the primary RTK target, but off-target inhibition of downstream kinases like PI3K or other RTKs could lead to complex biological outcomes.
References
- 1. domainex.co.uk [domainex.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 7. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. reactionbiology.com [reactionbiology.com]
optimization of crystallization conditions for 5-(Furan-3-yl)pyrimidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 5-(Furan-3-yl)pyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Issue: No crystals are forming after cooling the solution.
-
Possible Cause: The solution may not be supersaturated. This can happen if too much solvent was used initially.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Try scratching the inside of the flask at the surface of the solution with a glass rod.[1]
-
Add a seed crystal of this compound if available.[1]
-
Dip a glass rod into the solution, allow the solvent to evaporate from the rod, and then re-introduce the rod into the solution to provide nucleation sites.[1]
-
-
Increase Concentration: If nucleation techniques are unsuccessful, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound. Allow the solution to cool again slowly.[1]
-
Lower Temperature: If crystals still do not form, try cooling the solution to a lower temperature, for example, by placing it in an ice bath or a refrigerator at -20 °C.[2]
-
Issue: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution above its melting point, often due to a high concentration of impurities or cooling the solution too quickly.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly.[1]
-
Slow Cooling: Allow the solution to cool much more slowly. This can be achieved by placing the flask in a Dewar flask or an insulated container to slow the rate of heat loss.
-
Solvent System Modification: Consider using a different solvent or a co-solvent system. A solvent in which the compound is slightly less soluble may promote crystallization over oiling out.
-
Issue: The crystal yield is very low.
-
Possible Cause: A significant amount of the compound remains dissolved in the mother liquor. This can be due to using too much solvent or not cooling the solution to a low enough temperature.
-
Troubleshooting Steps:
-
Check Mother Liquor: To confirm if the compound is still in the mother liquor, take a small sample of the filtrate and allow it to evaporate. If a significant amount of solid remains, further recovery is possible.
-
Concentrate and Recrystallize: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[2] Note that the purity of the second crop may be lower than the first.
-
Optimize Solvent Volume: In future experiments, carefully reduce the initial volume of the hot solvent used for dissolution to the minimum amount necessary.[3]
-
Issue: The resulting crystals are very small or needle-like.
-
Possible Cause: Rapid crystal growth often leads to smaller or less well-defined crystals.
-
Troubleshooting Steps:
-
Slower Cooling: The rate of cooling is a critical factor. Slower cooling allows for the formation of larger, more ordered crystals.[3]
-
Solvent Diffusion: For growing high-quality single crystals suitable for X-ray diffraction, consider using techniques like solvent diffusion. This involves dissolving the compound in a good solvent and placing it in a larger container with a "poor" solvent (an anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent into the good solvent gradually reduces the solubility and promotes slow crystal growth.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
A1: Based on a documented procedure, a mixture of diethyl ether (Et2O) and hexane can be used. The crude product is first dissolved in diethyl ether, and then hexane is used for washing the collected crystals.[2] For recrystallization, trying different solvent systems is often necessary. Solvents like ethanol, methanol, ethyl acetate, or toluene could be explored. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3]
Q2: How can I determine the optimal solvent system and concentration?
A2: A systematic approach is best. Start by testing the solubility of a small amount of your compound in various solvents at room temperature and upon heating. The goal is to find a solvent that fully dissolves the compound when hot but allows for good recovery of crystals upon cooling. For a more quantitative approach, you can determine the solubility at different temperatures to construct a solubility curve. This data will help in optimizing the yield.
Q3: The provided synthesis protocol mentions cooling to -20 °C. Is this always necessary?
A3: Cooling to -20 °C is a method to maximize the yield by decreasing the solubility of this compound in the mother liquor.[2] However, the optimal cooling temperature can depend on the solvent used and the desired crystal quality. For larger crystals, a slower, more controlled cooling to room temperature first, followed by further cooling, may be beneficial.
Q4: My purified crystals have a melting point lower than the reported 80-81 °C. What could be the issue?
A4: A lower and broader melting point range typically indicates the presence of impurities.[3] The compound may need to be recrystallized again. Ensure that the starting material is of sufficient purity and that the chosen crystallization solvent effectively excludes the impurities. It is also possible that some solvent is trapped within the crystal lattice; ensure the crystals are thoroughly dried under vacuum.[2]
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[2]
-
Dissolution: After the initial synthesis and workup, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., diethyl ether or another solvent identified through solubility tests).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the filtrate to cool slowly to room temperature. To encourage slow cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once the solution has reached room temperature, it can be placed at a lower temperature (e.g., -20 °C) for several hours to maximize crystal formation.[2]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold, poor solvent (e.g., ice-cold hexane) to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.[2]
Data Presentation
To optimize crystallization, systematically collect data on solubility and crystal yield in different solvents and at various temperatures.
Table 1: Solubility Screening for this compound
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Quality upon Cooling |
| Methanol | |||
| Ethanol | |||
| Ethyl Acetate | |||
| Toluene | |||
| Acetone | |||
| Dichloromethane | |||
| Hexane | |||
| Water |
Researchers should experimentally determine the values in this table.
Table 2: Optimization of Crystal Yield
| Solvent System | Volume (mL) | Cooling Temperature (°C) | Yield (%) | Purity (e.g., by HPLC or mp) |
| Diethyl Ether | -20 | |||
| Ethanol | 0 | |||
| Ethyl Acetate/Hexane | -20 |
This table should be populated with experimental data to compare different conditions.
Visualizations
Caption: Figure 1: General Crystallization Workflow
Caption: Figure 2: Crystallization Troubleshooting
References
Validation & Comparative
Unveiling the Anticancer Potential: A Comparative Analysis of 5-(Furan-3-yl)pyrimidine Analogs
For Immediate Release
In the relentless pursuit of novel and effective cancer therapeutics, researchers have turned their attention to a promising class of heterocyclic compounds: 5-(Furan-3-yl)pyrimidine analogs. These molecules, characterized by a furan ring attached to a pyrimidine core, have demonstrated significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of the efficacy of various analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical area of oncology research.
Comparative Efficacy of Furanopyrimidine Analogs
The anticancer activity of this compound and its related furo[2,3-d]pyrimidine derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, reveals significant variations based on the specific chemical substitutions on the core structure. The following table summarizes the in vitro cytotoxic activity of representative analogs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1 | A549 (Lung Carcinoma) | 0.8 | - | - |
| Compound 2 | MCF-7 (Breast Cancer) | 2.96 | - | - |
| Compound 3 | MCF-7 (Breast Cancer) | 4.06 | - | - |
| Furo[2,3-d]pyrimidinone 4 | HCT-116 (Colorectal Carcinoma) | 6.1 | 5-Fluorouracil | - |
| Furo[2,3-d]pyrimidinone 4 | PC3 (Prostate Cancer) | 10.2 | 5-Fluorouracil | - |
| Furo[2,3-d]pyrimidinone 6 | HCT-116 (Colorectal Carcinoma) | 9.2 | 5-Fluorouracil | - |
| Furo[2,3-d]pyrimidinone 6 | PC3 (Prostate Cancer) | 17.8 | 5-Fluorouracil | - |
| Furo[2,3-d]pyrimidinone 11 | HCT-116 (Colorectal Carcinoma) | 7.1 | 5-Fluorouracil | - |
| Furo[2,3-d]pyrimidinone 11 | PC3 (Prostate Cancer) | 9.2 | 5-Fluorouracil | - |
| Furo[2,3-d]pyrimidinone 12 | HCT-116 (Colorectal Carcinoma) | 5.4 | 5-Fluorouracil | - |
| Furo[2,3-d]pyrimidinone 12 | PC3 (Prostate Cancer) | 9.8 | 5-Fluorouracil | - |
| Furo[2,3-d]pyrimidinone 15 | HCT-116 (Colorectal Carcinoma) | 5.2 | 5-Fluorouracil | - |
| Furo[2,3-d]pyrimidinone 15 | PC3 (Prostate Cancer) | 8.8 | 5-Fluorouracil | - |
| Furo[2,3-d]pyrimidinone 18 | HCT-116 (Colorectal Carcinoma) | 4.2 | 5-Fluorouracil | - |
| Furo[2,3-d]pyrimidinone 18 | PC3 (Prostate Cancer) | 10.7 | 5-Fluorouracil | - |
| Furo[2,3-d]pyrimidinone 21 | HCT-116 (Colorectal Carcinoma) | 12.8 | 5-Fluorouracil | - |
| Furo[2,3-d]pyrimidinone 21 | PC3 (Prostate Cancer) | 18.8 | 5-Fluorouracil | - |
Data compiled from multiple sources, including studies on various furan-based pyrimidine derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these furanopyrimidine analogs.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is utilized to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Mechanism of Action: Signaling Pathways
Several studies suggest that this compound analogs exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A significant number of these compounds have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and can also induce apoptosis through the intrinsic mitochondrial pathway.
Experimental Workflow for Efficacy Evaluation
The systematic evaluation of these novel compounds follows a well-defined workflow to ascertain their therapeutic potential.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 5-(arylaminomethyl)furo[2,3-d]pyrimidine derivatives and cytotoxicity evaluation against some human solid tumor cell lines | Chemija [lmaleidykla.lt]
- 6. researchgate.net [researchgate.net]
- 7. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 9. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]
- 10. Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 16. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 18. bohrium.com [bohrium.com]
- 19. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Silico Predictions for 5-(Furan-3-yl)pyrimidine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of computational modeling and experimental validation is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of in silico predictions and experimental data for the activity of 5-(Furan-3-yl)pyrimidine and its analogs. By presenting quantitative data, detailed experimental protocols, and clear visual representations of key processes, this document aims to offer an objective resource for researchers working on pyrimidine-based therapeutics.
Data Presentation: In Silico vs. Experimental Activity
The following tables summarize the predicted and experimentally determined activities of various pyrimidine-based compounds, including those with furan moieties, against different biological targets. This comparative data is crucial for assessing the accuracy of computational models.
Table 1: Comparison of In Silico Predicted and In Vitro Experimental Activity of Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | In Silico Method | Predicted Activity (e.g., Docking Score, pIC50) | Experimental Assay | Experimental Activity (IC50, µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Molecular Docking | - | In vitro kinase assay | 0.061 ± 0.003 | [1] |
| Pyrimidine-5-carbonitrile | VEGFR-2 | Molecular Docking | - | In vitro kinase assay | 0.53 - 2.41 | [2][3][4] |
| Furanopyrimidine | EGFRL858R/T790M | Molecular Modeling | - | Cellular proliferation assay (H1975) | 0.119 and 0.298 for optimized leads | [5][6] |
| Pyrrolo[2,3-d]pyrimidine | pp60c-Src | - | - | Tyrosine kinase phosphorylation assay | 13.9 - 78.4 | [7] |
Table 2: In Silico ADMET Prediction and Experimental Validation for Selected Pyrimidine Derivatives
| Compound Class | In Silico Prediction (Parameter) | Predicted Value | Experimental Validation Method | Experimental Result | Reference |
| Indazol-Pyrimidine | ADMET (Lipinski's rule of five, Veber's rule) | Low toxicity, good solubility and absorption | - | - | [8] |
| Pyrazolo[1,5-a]pyrimidine | ADME and Toxicity | Calculated using PreADMET | - | - | [9] |
| Biginelli-Derived Pyrimidines | Physicochemical Properties (Lipinski's rule) | In full accordance with Lipinski's parameters | In vivo hypotensive activity in dogs | Good hypotensive activities | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings. Below are protocols for key experiments cited in the validation of pyrimidine-based compounds.
In Vitro Kinase Inhibition Assay (Example for VEGFR-2)
-
Reagents and Materials : Recombinant human VEGFR-2, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compounds (dissolved in DMSO), kinase buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Add 5 µL of the test compound solution to the wells of a 96-well plate.
-
Add 10 µL of the VEGFR-2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
The amount of ADP produced is correlated with kinase activity, and the IC50 values are calculated from the dose-response curves.[2][3]
-
Cellular Proliferation Assay (MTT Assay)
-
Cell Culture : Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[2][3]
-
Procedure :
-
Seed the cells in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the control, and IC50 values are determined.[2][3]
-
Visualizing the Validation Workflow and Biological Context
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in the validation of in silico predictions.
Caption: Experimental workflow for validating in silico predictions.
The diagram above illustrates the iterative process of drug discovery, starting from computational predictions that guide the synthesis of new compounds. These compounds are then tested in biochemical and cellular assays, and the experimental data is used to validate and refine the initial computational models.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
This diagram depicts a common mechanism of action for pyrimidine-based kinase inhibitors. The compound, such as a this compound derivative, competes with ATP for the binding site on a receptor tyrosine kinase. This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2][5][8]
Caption: Logical relationship between in silico predictions and experimental results.
This diagram illustrates the expected correlation between computational predictions and experimental outcomes. A high predicted binding affinity and a low docking energy score from in silico models should ideally correspond to a low IC50 value in experimental assays, indicating high biological potency of the compound. This correlation is a key measure of the predictive power of the computational models.
References
- 1. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
comparative study of the synthetic routes to substituted furanopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Substituted furanopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, leading to a wide range of pharmacological activities. Notably, furanopyrimidine derivatives have been investigated as potent inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are implicated in the pathogenesis of cancer.[1] This guide provides a comparative overview of the primary synthetic routes to substituted furanopyrimidines, focusing on the furo[2,3-d]pyrimidine and furo[3,2-d]pyrimidine scaffolds.
Synthetic Strategies for Furo[2,3-d]pyrimidines
The most prevalent strategies for the synthesis of furo[2,3-d]pyrimidines involve the construction of the pyrimidine ring onto a pre-existing furan core. These methods often utilize readily available 2-amino-3-cyanofurans as starting materials.
Route 1: Reaction of 2-Amino-3-cyanofurans with Formamide or Orthoesters
A classical and widely employed method for the synthesis of 4-aminofuro[2,3-d]pyrimidines is the reaction of 2-amino-3-cyanofurans with formamide.[2] This one-step process involves heating the starting materials, leading to the direct formation of the fused pyrimidine ring. Similarly, orthoesters such as triethyl orthoformate can be used to first form an intermediate ethoxymethyleneimino derivative, which is then cyclized in the presence of ammonia or a source of ammonia to yield the 4-aminofuro[2,3-d]pyrimidine.[2]
Route 2: Two-Step Synthesis via N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
A versatile two-step method involves the initial reaction of a 2-aminofuran with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate amidine. This intermediate is then cyclized with ammonium acetate in acetic acid to afford the furo[2,3-d]pyrimidine.[3] This approach offers good yields and is amenable to a variety of substituted 2-aminofurans.
Route 3: Palladium-Catalyzed Three-Component Synthesis
A modern and efficient approach involves a palladium(II)-catalyzed three-component reaction of β-ketodinitriles, boronic acids, and aldehydes.[4] This method allows for the rapid assembly of highly substituted 2,4,6-triarylfuro[2,3-d]pyrimidines in a single step, demonstrating excellent bond-forming efficiency.[4]
Comparative Data of Synthetic Routes to Furo[2,3-d]pyrimidines
| Route | Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |
| 1 | 2-Amino-4,5-dimethylfuran-3-carbonitrile | Formamide, reflux | 4-Amino-5,6-dimethylfuro[2,3-d]pyrimidine | Not specified | [2] |
| 1 | 2-Amino-4,5-diphenylfuran-3-carbonitrile | Triethyl orthoformate, then NH3 | 4-Amino-5,6-diphenylfuro[2,3-d]pyrimidine | Not specified | [2] |
| 2 | 2-Amino-3-benzoyl-4,5-diphenylfuran | 1. DMF-DMA, Toluene, reflux, 5h; 2. NH4OAc, AcOH, reflux, 6h | 5,6-Diphenyl-4-(phenyl)furo[2,3-d]pyrimidine | 74 | [3] |
| 3 | 2-Benzoyl-3-phenyl-3-oxopropanenitrile, Phenylboronic acid, Benzaldehyde | Pd(OAc)2, Xantphos, Cs2CO3, 1,4-dioxane, 110 °C, 12h | 2,4,6-Triphenylfuro[2,3-d]pyrimidine | 85 | [4] |
Synthetic Strategies for Furo[3,2-d]pyrimidines
The synthesis of the isomeric furo[3,2-d]pyrimidines often involves the construction of the furan ring onto a pre-existing pyrimidine scaffold.
Route 4: From Substituted Pyrimidines
One approach to furo[3,2-d]pyrimidines involves the use of appropriately substituted pyrimidine derivatives. For instance, 5-aminouracil and its derivatives can be reacted with α-haloketones or other suitable reagents to construct the fused furan ring.[5]
Experimental Protocols
Protocol for Route 2: Synthesis of 4,6-Diphenyl-5-(1,4,5-trimethyl-1H-imidazol-2-yl)furo[2,3-d]pyrimidine[3]
A mixture of 2-amino-4-phenyl-5-(1,4,5-trimethyl-1H-imidazol-2-yl)furan-3-yl)(phenyl)methanone (1 mmol), N,N-dimethylformamide dimethyl acetal (170 mg, 1.4 mmol), and toluene (5 mL) is stirred under reflux for 5 hours. The reaction mixture is then concentrated in vacuo. The residue is dissolved in acetic acid (5 mL), ammonium acetate (230 mg, 3 mmol) is added, and the mixture is stirred under reflux for 6 hours. The reaction mixture is then concentrated in vacuo. The crude product is purified by crystallization.
Biological Signaling Pathways
Furanopyrimidine derivatives have shown promise as inhibitors of VEGFR-2 and EGFR, which are key players in cancer progression.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) binds to VEGFR-2, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.
References
- 1. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3- d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrido[3,2-d]pyrimidines from 5-aminopyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 5-(Furan-3-yl)pyrimidine: Reproducibility and Robustness of Cross-Coupling Protocols
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel chemical entities is paramount. 5-(Furan-3-yl)pyrimidine is a key heterocyclic motif found in numerous biologically active molecules. This guide provides a comparative analysis of established and potential synthetic routes to this compound, with a focus on the reproducibility and robustness of the protocols. Experimental data from a well-documented Nickel-Catalyzed Suzuki-Miyaura coupling is presented alongside a detailed, plausible protocol for a Palladium-Catalyzed Stille coupling, constructed from established principles of cross-coupling chemistry.
This guide aims to provide an objective comparison to aid in the selection of the most suitable synthetic strategy based on factors such as yield, reaction conditions, and reagent availability and toxicity.
Comparative Analysis of Synthetic Protocols
The synthesis of this compound is most commonly achieved through cross-coupling reactions. Below is a summary of two prominent methods: a Nickel-Catalyzed Suzuki-Miyaura coupling and a hypothetical Palladium-Catalyzed Stille coupling.
| Parameter | Nickel-Catalyzed Suzuki-Miyaura Coupling | Palladium-Catalyzed Stille Coupling (Hypothetical) |
| Reactant 1 | 5-Bromopyrimidine | 5-Bromopyrimidine |
| Reactant 2 | 3-Furanylboronic acid | 3-(Tributylstannyl)furan |
| Catalyst | NiCl2(PCy3)2 | Pd(PPh3)4 |
| Base/Additive | K3PO4 | LiCl (additive) |
| Solvent | tert-Amyl alcohol | Toluene |
| Temperature | 120 °C | 110 °C |
| Reaction Time | 1 hour | 12-24 hours |
| Reported Yield | 83%[1] | Estimated 70-90% |
| Purity | High, crystalline solid after recrystallization[1] | Expected to be high after chromatographic purification |
| Key Advantages | Use of a less expensive nickel catalyst, relatively short reaction time.[1] | Milder conditions may be possible, broad functional group tolerance. |
| Key Disadvantages | Requires flame-drying of glassware and anhydrous base.[1] | Toxicity of organotin reagents, longer reaction times. |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine and 3-Furanylboronic Acid
This protocol is a well-documented and reproducible method for the gram-scale synthesis of this compound.[1]
Reagents:
-
5-Bromopyrimidine (1.00 equiv)
-
3-Furanylboronic acid (2.50 equiv)
-
NiCl2(PCy3)2 (0.500 mol%)
-
K3PO4 (4.50 equiv)
-
tert-Amyl alcohol
Procedure:
-
A flame-dried round-bottomed flask is charged with K3PO4 and dried under vacuum.
-
After cooling under nitrogen, 5-bromopyrimidine, 3-furanylboronic acid, and NiCl2(PCy3)2 are added.
-
The flask is evacuated and backfilled with nitrogen (3x).
-
tert-Amyl alcohol is added, and the mixture is stirred at 23 °C for 1 hour.
-
The reaction mixture is then heated to 120 °C for 1 hour.
-
After cooling, the reaction is worked up by partitioning between diethyl ether and water.
-
The organic layer is washed with NaOH and brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by recrystallization from hexanes to afford this compound as a light tan crystalline solid in 83% yield.[1]
Protocol 2: Hypothetical Palladium-Catalyzed Stille Coupling of 5-Bromopyrimidine and 3-(Tributylstannyl)furan
This protocol is a plausible alternative based on the established principles of Stille cross-coupling reactions.
Reagents:
-
5-Bromopyrimidine (1.0 equiv)
-
3-(Tributylstannyl)furan (1.1 equiv)
-
Pd(PPh3)4 (2-5 mol%)
-
LiCl (3.0 equiv)
-
Toluene
Procedure:
-
To a degassed solution of 5-bromopyrimidine in toluene are added 3-(tributylstannyl)furan, Pd(PPh3)4, and LiCl.
-
The reaction mixture is heated to 110 °C under an inert atmosphere for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic methodologies.
Caption: Workflow for the Nickel-Catalyzed Suzuki-Miyaura Coupling.
Caption: Hypothetical workflow for the Palladium-Catalyzed Stille Coupling.
Discussion on Reproducibility and Robustness
The Nickel-Catalyzed Suzuki-Miyaura coupling, as detailed in Organic Syntheses, is presented as a robust and reproducible protocol.[1] The procedure has been checked and verified, which provides a high degree of confidence in its reliability. The use of a relatively inexpensive nickel catalyst is a significant advantage for large-scale synthesis. However, the protocol's sensitivity to air and moisture, necessitating flame-dried glassware and anhydrous base, could be a potential challenge in some laboratory settings.
The hypothetical Stille coupling offers an alternative that may be less sensitive to air and moisture. Organostannanes are generally stable and can be handled with standard laboratory techniques. However, the primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which requires careful handling and disposal. While yields for similar Stille couplings are often high, the reaction times can be significantly longer than the Suzuki-Miyaura coupling. The robustness of a Stille coupling can be influenced by the purity of the organostannane reagent and the efficiency of the palladium catalyst.
Conclusion
For the synthesis of this compound, the Nickel-Catalyzed Suzuki-Miyaura coupling stands out as a well-documented, high-yielding, and relatively fast method. Its robustness is backed by its publication in a vetted source like Organic Syntheses. While the Stille coupling presents a viable theoretical alternative with potential advantages in terms of air and moisture stability, the toxicity of the tin reagents is a significant consideration. The choice between these methods will ultimately depend on the specific requirements of the research, including scale, available equipment, cost considerations, and safety protocols. Researchers are encouraged to evaluate these factors carefully before selecting a synthetic route.
References
Safety Operating Guide
Comprehensive Safety Protocol for Handling 5-(Furan-3-yl)pyrimidine
For Immediate Reference: Essential Safety and Handling Information
This guide provides crucial safety and logistical information for the handling and disposal of 5-(Furan-3-yl)pyrimidine. Researchers, scientists, and drug development professionals should review this document thoroughly before working with this compound. The following procedures are based on the known hazards of the parent compounds, furan and pyrimidine, and are intended to ensure the highest level of safety in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Due to the compound's structure, it is prudent to assume it may share hazards with its parent molecules, furan and pyrimidine. Furan is classified as an extremely flammable liquid and vapor, is harmful if swallowed or inhaled, causes skin irritation, is suspected of causing genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure.[1] Pyrimidine is a flammable liquid and may cause respiratory irritation. Therefore, a comprehensive approach to personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet the ANSI Z.87.1 standard are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[2] |
| Skin Protection | A flame-resistant lab coat (e.g., Nomex®) must be worn and fully buttoned to cover as much skin as possible.[2] Disposable nitrile gloves provide short-term protection against a broad range of chemicals and should be inspected before each use and changed immediately upon contact.[2] For larger volumes or prolonged handling, heavy-duty chemical-resistant gloves are necessary.[3] Closed-toe shoes and long pants are mandatory.[2] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator is required.[2] A respiratory protection program, including medical evaluation and fit testing, must be in place if respirators are used.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe handling from receipt to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : All solid and liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should be stored in a well-ventilated area away from heat and ignition sources.[4]
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.
-
Disposal Vendor : All chemical waste must be disposed of through an approved hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]
Experimental Protocols
While specific experimental protocols will vary, the following general guidelines should be followed when working with this compound:
-
Risk Assessment : Before beginning any new procedure, a thorough risk assessment should be conducted to identify potential hazards and develop appropriate mitigation strategies.
-
Engineering Controls : Always use a certified chemical fume hood as the primary means of exposure control.[1] Ensure the fume hood is functioning correctly before starting work.
-
Personal Protective Equipment : Adherence to the PPE requirements outlined in Table 1 is mandatory at all times.
-
Spill Response : In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety office. Only trained personnel with appropriate PPE should clean up chemical spills. A spill kit with appropriate absorbent materials should be readily available.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
